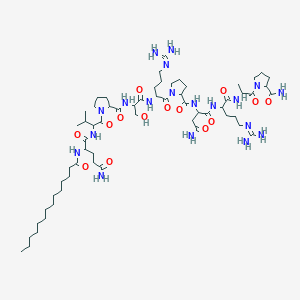
myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2 is a synthetic peptide that has gained attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a myristoyl group attached to the N-terminal glutamine residue, which enhances its stability and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The myristoyl group is introduced at the N-terminal glutamine residue through an acylation reaction using myristic acid or its activated derivative.
Solid-Phase Peptide Synthesis (SPPS):
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine and cysteine, leading to the formation of sulfoxides and disulfides, respectively.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties and activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution is typically achieved through SPPS by incorporating different amino acids during the synthesis process.
Major Products Formed
Oxidation: Formation of sulfoxides and disulfides.
Reduction: Regeneration of thiol groups from disulfides.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis, modification, and characterization techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based therapeutics.
Mecanismo De Acción
The mechanism of action of myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to proteins involved in cellular signaling, such as kinases and phosphatases, modulating their activity.
Pathways Involved: It can influence pathways related to cell growth, differentiation, and apoptosis by altering the phosphorylation status of key signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
Myristoyl-Gly-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2: Similar structure but with glycine instead of glutamine at the N-terminal.
Myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Gly-NH2: Similar structure but with glycine at the C-terminal instead of proline.
Uniqueness
Myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2 is unique due to the presence of the myristoyl group, which enhances its stability and bioavailability.
Propiedades
Fórmula molecular |
C61H107N19O14 |
|---|---|
Peso molecular |
1330.6 g/mol |
Nombre IUPAC |
N-[1-[2-[[1-[[1-[2-[[4-amino-1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide |
InChI |
InChI=1S/C61H107N19O14/c1-5-6-7-8-9-10-11-12-13-14-15-26-48(84)72-39(27-28-46(62)82)52(87)77-49(36(2)3)59(94)80-33-20-25-45(80)56(91)76-42(35-81)54(89)74-40(22-17-30-70-61(67)68)58(93)79-32-19-24-44(79)55(90)75-41(34-47(63)83)53(88)73-38(21-16-29-69-60(65)66)51(86)71-37(4)57(92)78-31-18-23-43(78)50(64)85/h36-45,49,81H,5-35H2,1-4H3,(H2,62,82)(H2,63,83)(H2,64,85)(H,71,86)(H,72,84)(H,73,88)(H,74,89)(H,75,90)(H,76,91)(H,77,87)(H4,65,66,69)(H4,67,68,70) |
Clave InChI |
IFTSFTVOMZTNME-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-pyridinium chloride monohydrochloride](/img/structure/B15286864.png)
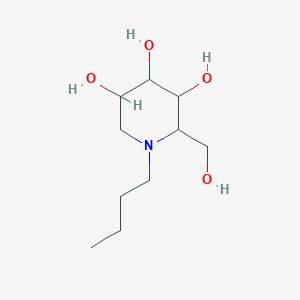
![5-[3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B15286882.png)
![(2S)-2-(difluoroamino)-2,3,3-trifluoro-3-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B15286883.png)
![6a-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15286890.png)
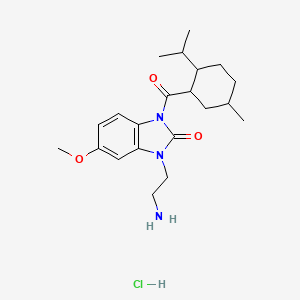
![2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B15286901.png)
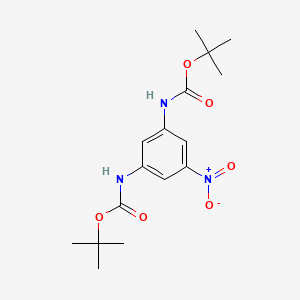
![1,3,4-Trihydroxy-5-[3-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyloxy]cyclohexane-1-carboxylic acid](/img/structure/B15286932.png)
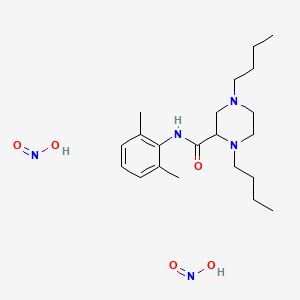
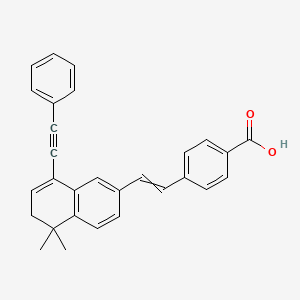
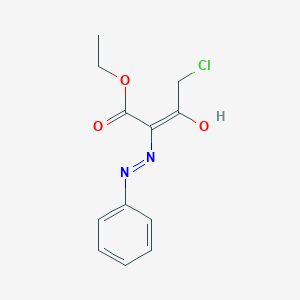
![2-{4-[1-(2,4-Diamino-pteridin-6-ylmethyl)-but-3-ynyl]-benzoylamino}-pentanedioic acid](/img/structure/B15286967.png)

